2,3-Dibromo-5-fluoropyridine
Overview
Description
2,3-Dibromo-5-fluoropyridine is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring.
Scientific Research Applications
2,3-Dibromo-5-fluoropyridine has a wide range of applications in scientific research:
Future Directions
The future directions for 2,3-Dibromo-5-fluoropyridine and similar compounds involve further exploration of their synthesis and applications. There is a growing interest in fluoropyridines due to their interesting and unusual physical, chemical, and biological properties . They have potential applications in various fields, including medicinal chemistry and agriculture .
Mechanism of Action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .
Mode of Action
It’s known that fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how 2,3-Dibromo-5-fluoropyridine interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of f 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds , suggesting that they may play a role in these biochemical pathways.
Pharmacokinetics
The presence of fluorine atoms in the compound could potentially influence its bioavailability, as fluorine-containing substituents are commonly incorporated into various pharmaceuticals .
Result of Action
Given its use in the synthesis of various biologically active compounds , it can be inferred that it may have significant effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
2,3-Dibromo-5-fluoropyridine plays a significant role in various biochemical reactions due to its ability to interact with different biomolecules. It is known to participate in substitution reactions, where it can replace other substituents on aromatic rings. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further react with other biomolecules, including proteins and nucleic acids .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). These pathways are crucial for regulating cell growth, differentiation, and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with cytochrome P450 can result in the inhibition of the enzyme’s catalytic function, affecting the metabolism of other compounds. Furthermore, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have reported threshold effects, where a certain dosage level must be reached before significant biological effects are observed. High doses of this compound have been associated with toxic effects, including liver and kidney damage, as well as alterations in hematological parameters .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes. The compound’s metabolism can affect metabolic flux, altering the levels of different metabolites within the cell. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for the activity of many metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, its accumulation in the liver can enhance its metabolism by hepatic enzymes, while its presence in other tissues may lead to different biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the endoplasmic reticulum can facilitate its interaction with cytochrome P450 enzymes, while its presence in the nucleus can influence gene expression by interacting with DNA and transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3-Dibromo-5-fluoropyridine can be synthesized through the bromination of 5-fluoropyridineThis can be achieved by reacting 5-fluoropyridine with bromine under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of appropriate solvents and catalysts can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
2,5-Dibromo-3-fluoropyridine: Another brominated fluoropyridine with bromine atoms at the 2 and 5 positions.
2,3,5-Trifluoropyridine: A fluorinated pyridine with three fluorine atoms at the 2, 3, and 5 positions.
5-Chloro-2,3-difluoropyridine: A chlorinated and fluorinated pyridine with chlorine and fluorine atoms at the 5, 2, and 3 positions, respectively.
Uniqueness
2,3-Dibromo-5-fluoropyridine is unique due to the specific positioning of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it a valuable intermediate in the synthesis of various organic compounds and enhances its utility in scientific research .
Properties
IUPAC Name |
2,3-dibromo-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHZMYYXNMJUDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50628596 | |
Record name | 2,3-Dibromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878207-82-0 | |
Record name | 2,3-Dibromo-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50628596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromo-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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